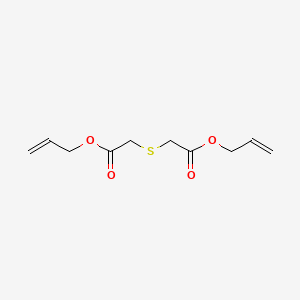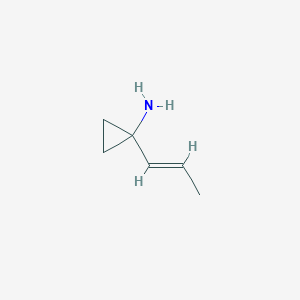
Iodo(p-tolyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodo(p-tolyl)mercury, also known as (p-Tolyl)mercury iodide, is an organomercury compound with the molecular formula C7H7HgI. This compound is characterized by the presence of a mercury atom bonded to an iodine atom and a p-tolyl group. It is a crystalline solid that is often used in various chemical reactions and research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Iodo(p-tolyl)mercury can be synthesized through the reaction of p-tolylmercury chloride with potassium iodide in an aqueous medium. The reaction typically involves the following steps:
- Dissolve p-tolylmercury chloride in water.
- Add potassium iodide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with water to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency.
化学反应分析
Types of Reactions: Iodo(p-tolyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other halogens or nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., thiols, amines).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include halogenated derivatives or compounds with different nucleophiles replacing the iodine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
科学研究应用
Iodo(p-tolyl)mercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Research into the biological effects of organomercury compounds often involves this compound as a model compound.
Medicine: While not widely used in clinical settings, it serves as a reference compound in studies of mercury toxicity and pharmacology.
Industry: It finds applications in the manufacturing of specialty chemicals and materials.
作用机制
The mechanism by which iodo(p-tolyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury center can form strong bonds with sulfur-containing groups in proteins and enzymes, disrupting their normal function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological activity and toxicity.
相似化合物的比较
Phenylmercury iodide: Similar structure but with a phenyl group instead of a p-tolyl group.
Methylmercury iodide: Contains a methyl group in place of the p-tolyl group.
Ethylmercury iodide: Features an ethyl group instead of the p-tolyl group.
Comparison: Iodo(p-tolyl)mercury is unique due to the presence of the p-tolyl group, which influences its reactivity and properties compared to other organomercury compounds. The p-tolyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its phenyl, methyl, and ethyl counterparts.
属性
CAS 编号 |
26037-72-9 |
|---|---|
分子式 |
C7H7HgI |
分子量 |
418.63 g/mol |
IUPAC 名称 |
iodo-(4-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.Hg.HI/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;;1H/q;+1;/p-1 |
InChI 键 |
VAGBSLXKARYETR-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)[Hg]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)

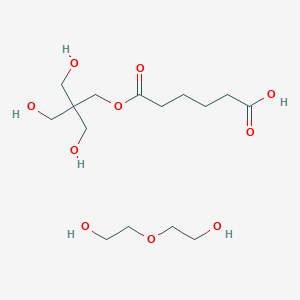
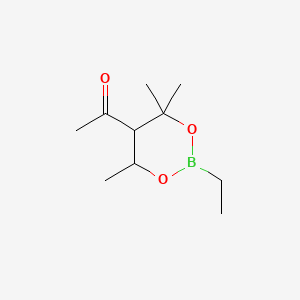
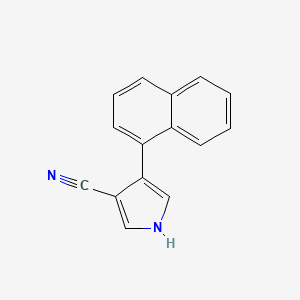
![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
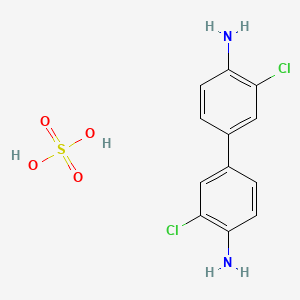
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)
